1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane
Overview
Description
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane is an organic compound with the molecular formula C14H12F2O2S2 It is characterized by the presence of two phenyl rings substituted with fluorine and methoxy groups, connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane can be synthesized through the oxidative coupling of thiols. A common method involves the reaction of 3-fluoro-4-methoxythiophenol with an oxidizing agent such as iodine or hydrogen peroxide under controlled conditions. The reaction typically proceeds as follows:
2C7H6FOSH+I2→C14H12F2O2S2+2HI
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The fluorine and methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins. The fluorine and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(3-methoxyphenyl)disulfane
- 2,2’-Difluorodiphenyldisulfide
- 4,4’-Disulfanediylbis(2-methylphenol)
- 5,5’-Disulfanediylbis(2-nitrobenzoic acid)
Uniqueness
1,2-Bis(3-fluoro-4-methoxyphenyl)disulfane is unique due to the presence of both fluorine and methoxy groups on the phenyl rings. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other disulfides.
Properties
IUPAC Name |
2-fluoro-4-[(3-fluoro-4-methoxyphenyl)disulfanyl]-1-methoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O2S2/c1-17-13-5-3-9(7-11(13)15)19-20-10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZVVANPWMMGME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)OC)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531047 | |
Record name | 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89818-28-0 | |
Record name | 1,1'-Disulfanediylbis(3-fluoro-4-methoxybenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60531047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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